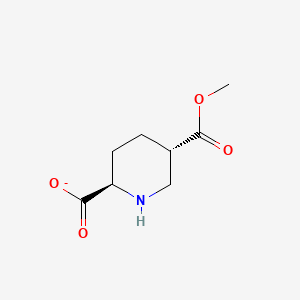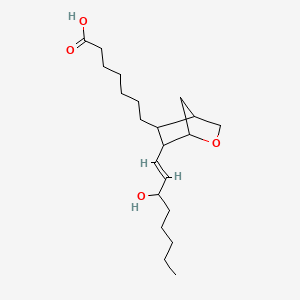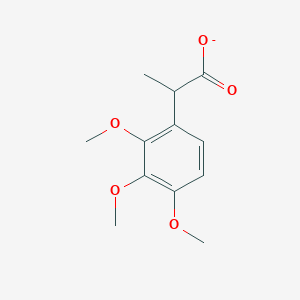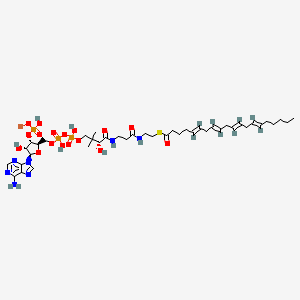
Ethene;prop-2-enoic acid;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Ethene: : Ethene is typically produced through the steam cracking of hydrocarbons such as ethane, propane, and butane. The process involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other byproducts.
-
Prop-2-enoic Acid: : Prop-2-enoic acid is commonly synthesized through the oxidation of propylene. The process involves the use of a catalyst, such as a mixture of molybdenum and vanadium oxides, and occurs at elevated temperatures (around 250-300°C) and pressures. The reaction can be represented as follows: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCOOH} + 2 \text{H}_2\text{O} ]
-
Zinc: : Zinc is typically obtained through the roasting of zinc sulfide ores, followed by reduction with carbon or electrolysis. The process involves heating the ore in the presence of oxygen to form zinc oxide, which is then reduced to metallic zinc.
Industrial Production Methods
-
Ethene: : Industrial production of ethene primarily involves steam cracking of ethane and propane derived from natural gas and petroleum. The process is highly efficient and produces large quantities of ethene for use in the production of polyethylene and other chemicals.
-
Prop-2-enoic Acid: : Industrial production of prop-2-enoic acid involves the catalytic oxidation of propylene. The process is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst composition to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Ethene can undergo oxidation reactions to form various products, such as ethylene oxide and ethane-1,2-diol. For example, the reaction with potassium permanganate under acidic conditions produces ethane-1,2-diol .
-
Polymerization: : Both ethene and prop-2-enoic acid can undergo polymerization reactions. Ethene polymerizes to form polyethylene, while prop-2-enoic acid polymerizes to form polyacrylic acid. These reactions typically require the presence of initiators or catalysts and occur under controlled conditions .
-
Addition Reactions: : Ethene can participate in addition reactions with halogens, hydrogen halides, and other reagents. For example, the addition of bromine to ethene results in the formation of 1,2-dibromoethane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents for reactions involving ethene and prop-2-enoic acid.
Catalysts: Catalysts such as molybdenum and vanadium oxides are used in the oxidation of propylene to prop-2-enoic acid.
Polymerization Initiators: Radical initiators, such as benzoyl peroxide and azobisisobutyronitrile (AIBN), are used to initiate polymerization reactions.
Major Products
Ethene Oxidation: Ethane-1,2-diol, ethylene oxide.
Prop-2-enoic Acid Polymerization: Polyacrylic acid.
Aplicaciones Científicas De Investigación
Ethene;prop-2-enoic acid;ZINC has a wide range of applications in scientific research and industry:
-
Chemistry: : Ethene is a fundamental building block in organic chemistry, used in the synthesis of various chemicals and polymers. Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings .
-
Biology: : Ethene is a plant hormone involved in the regulation of fruit ripening and other physiological processes. Prop-2-enoic acid derivatives are used in the development of drug delivery systems and biomedical materials.
-
Medicine: : Prop-2-enoic acid derivatives have been investigated for their potential use in drug formulations and as components of medical devices.
-
Industry: : Ethene is a key raw material in the production of polyethylene, one of the most widely used plastics. Prop-2-enoic acid is used in the manufacture of acrylic resins, paints, and textiles .
Mecanismo De Acción
The mechanism of action of ethene;prop-2-enoic acid;ZINC involves various molecular interactions and pathways:
-
Ethene: : Ethene acts as a ligand that binds to specific receptors in plants, triggering a cascade of signaling events that regulate growth and development.
-
Prop-2-enoic Acid: : Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which has unique properties such as high water absorption and adhesion. These properties are utilized in various applications, including superabsorbent materials and adhesives .
-
Zinc: : Zinc ions play a crucial role in various biological processes, including enzyme function, DNA synthesis, and cell signaling. Zinc can also interact with other components of the compound to enhance its stability and reactivity.
Comparación Con Compuestos Similares
Ethene;prop-2-enoic acid;ZINC can be compared with other similar compounds to highlight its uniqueness:
-
Ethene vs. Propylene: : While both ethene and propylene are alkenes, ethene is simpler and more reactive due to its smaller size and higher electron density.
-
Prop-2-enoic Acid vs. Acetic Acid: : Prop-2-enoic acid is an unsaturated carboxylic acid, whereas acetic acid is a saturated carboxylic acid. The presence of the double bond in prop-2-enoic acid gives it unique reactivity and polymerization properties .
-
Zinc vs. Other Metals: : Zinc is a relatively abundant and inexpensive metal with unique properties such as corrosion resistance and catalytic activity. It is often used in combination with other elements to enhance the properties of compounds and materials.
List of Similar Compounds
Ethene: Propylene, butene.
Prop-2-enoic Acid: Acetic acid, propionic acid.
Zinc: Magnesium, aluminum.
Propiedades
Fórmula molecular |
C5H8O2Zn |
|---|---|
Peso molecular |
165.5 g/mol |
Nombre IUPAC |
ethene;prop-2-enoic acid;zinc |
InChI |
InChI=1S/C3H4O2.C2H4.Zn/c1-2-3(4)5;1-2;/h2H,1H2,(H,4,5);1-2H2; |
Clave InChI |
JJPWLZKJCBVHRG-UHFFFAOYSA-N |
SMILES canónico |
C=C.C=CC(=O)O.[Zn] |
Números CAS relacionados |
59650-68-9 28208-80-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)





![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)


![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)
